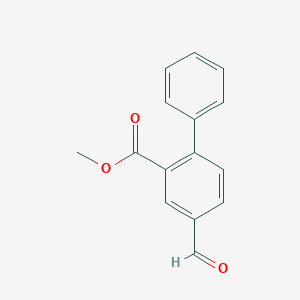
Methyl 4-formylbiphenyl-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-formyl-2-phenylbenzoate is an organic compound with a complex structure that includes a formyl group, a phenyl group, and an ester group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-2-phenylbenzoate can be synthesized through several methods One common approach involves the formylation of methyl 2-phenylbenzoate using a Vilsmeier-Haack reaction
Another method involves the Friedel-Crafts acylation of methyl 2-phenylbenzoate with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also introduces the formyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of methyl 5-formyl-2-phenylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale synthesis of this compound with high purity.
化学反応の分析
Types of Reactions
Methyl 5-formyl-2-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 5-carboxy-2-phenylbenzoate.
Reduction: Methyl 5-hydroxymethyl-2-phenylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 5-formyl-2-phenylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 5-formyl-2-phenylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as a reactive site for further chemical modifications, enhancing the compound’s reactivity and potential biological activity.
類似化合物との比較
Methyl 5-formyl-2-phenylbenzoate can be compared with other similar compounds, such as:
Methyl 2-formylbenzoate: Lacks the phenyl group, resulting in different reactivity and applications.
Methyl 5-formylbenzoate:
Methyl 2-phenylbenzoate: Lacks the formyl group, affecting its reactivity and applications.
The presence of both the formyl and phenyl groups in methyl 5-formyl-2-phenylbenzoate makes it unique, providing a combination of reactivity and structural features that can be exploited in various chemical and biological contexts.
特性
分子式 |
C15H12O3 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
methyl 5-formyl-2-phenylbenzoate |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-9-11(10-16)7-8-13(14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
LZQOKUFSIJKETR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


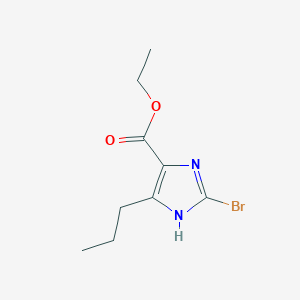
![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)


![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13645699.png)
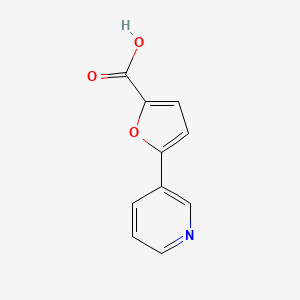
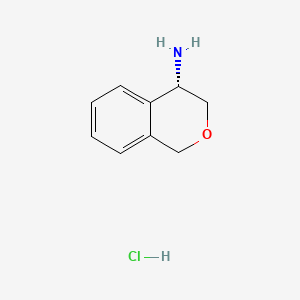
![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
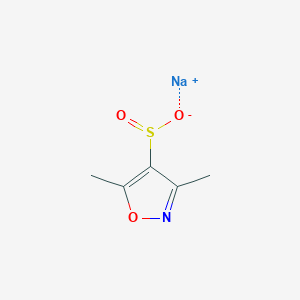
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
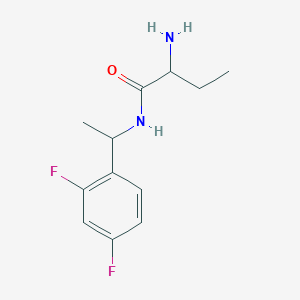
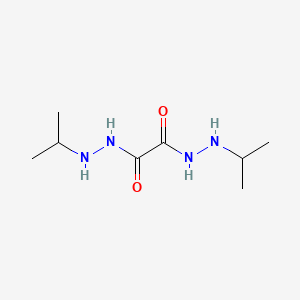
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
